1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Overview
Description
1-Bromo-4-[(2-ethylhexyl)oxy]benzene is a useful research compound. Its molecular formula is C14H21BrO and its molecular weight is 285.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Toxicology
- The compound has been studied for its metabolic pathways and toxicological effects. Notably, the metabolism of related brominated compounds and their derivatives has been extensively analyzed in animal models, showing various pathways and metabolites (Kanamori et al., 2002), (Jones & Wells, 1981). Moreover, studies have focused on the synthesis and anti-diabetic effects of bromophenol derivatives, demonstrating potential therapeutic applications in treating conditions like Type 2 diabetes (Shi et al., 2013).
Environmental and Health Impact
- Research has also delved into the environmental presence and health impact of brominated flame retardants and their metabolites, revealing their potential cytotoxicity and gene expression modulation, which underscores the importance of understanding the metabolism process of such compounds (Chen et al., 2020).
Pharmacokinetics and Bioavailability
- In the realm of pharmacokinetics, studies have developed methods for the sensitive and simultaneous determination of novel orally active non-peptide antagonists and their major metabolites, providing insights into the plasma and tissue concentrations of these compounds in animal models (Ohashi et al., 1999).
Drug Metabolism and Enzyme Induction
- The metabolism of structurally similar compounds, such as diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, has been evaluated, revealing major metabolic pathways and potential therapeutic applications (Morioka et al., 1996). Additionally, research into benzene derivatives has shed light on the differential induction of cytochromes P450 in rat liver, contributing to our understanding of how exposure to these compounds influences enzyme induction and metabolism (Gut et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-(2-ethylhexoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKHKVHXKXGJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626648 | |
Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164352-24-3 | |
Record name | 1-Bromo-4-[(2-ethylhexyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.